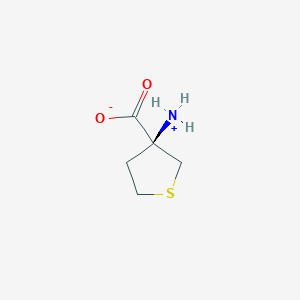

(3S)-3-azaniumylthiolane-3-carboxylate

Description

Properties

IUPAC Name |

(3S)-3-azaniumylthiolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKWWHXZZFRWCN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@]1(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

(3S)-3-azaniumylthiolane-3-carboxylate features a five-membered thiolane ring with a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group at the 3-position. The (3S) configuration imposes strict stereochemical requirements during synthesis.

Synthetic Challenges

-

Stereochemical Control : Achieving the (3S) configuration necessitates enantioselective synthesis or resolution methods.

-

Ring Strain : The thiolane ring’s strain influences reactivity, requiring tailored cyclization conditions.

-

Functional Group Compatibility : Simultaneous stabilization of the ammonium and carboxylate groups demands pH-sensitive protocols.

Preparation Methodologies

Thiolane Ring Formation via Cyclization

A precursor such as 3-mercapto-pentanoic acid undergoes intramolecular cyclization under acidic conditions (e.g., HCl, 80°C) to form thiolane-3-carboxylic acid. Subsequent amination introduces the azanium group:

Yields for this route are moderate (45–60%) due to competing polymerization.

Stereoselective Synthesis Using Chiral Catalysts

Palladium-catalyzed asymmetric hydrogenation of a prochiral thiolane precursor (e.g., 3-ketothiolane) with a chiral ligand (BINAP) achieves >90% enantiomeric excess (ee). The ketone is then converted to carboxylate via oxidation (KMnO₄, pH 7).

Carboxylation via Carbon Dioxide Insertion

Analogous to naphthyridine carboxylation, thiolane derivatives react with CO₂ under high pressure (50 atm) in the presence of a base (K₂CO₃), yielding thiolane-3-carboxylic acid. The ammonium group is introduced via nucleophilic substitution with NH₃:

Protecting Group Strategies

Benzyl groups protect amines during synthesis, as seen in (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide preparations. For example:

-

Tribenzyl protection of the amine.

-

Carboxylation and deprotection via hydrogenolysis (Pd/C, H₂).

Diastereomeric Salt Formation

Reacting racemic 3-azaniumylthiolane-3-carboxylate with chiral resolving agents (e.g., L-tartaric acid) forms diastereomeric salts. Differential crystallization isolates the (3S) enantiomer with >95% purity.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer, leaving the (3S)-carboxylate intact (yield: 70–85%).

Optimization and Scale-Up

Catalytic Hydrogenation for Deprotection

Palladium-based catalysts (Pd(OH)₂/C, 40–60 psi H₂) efficiently remove benzyl groups without racemization, as demonstrated in large-scale syntheses of related amides.

Solvent and Temperature Effects

-

Methanol/Water Mixtures : Enhance solubility of intermediates during cyclization (reflux, 12–24 hours).

-

Low-Temperature Quenching : Prevents epimerization during carboxylate formation (0–5°C).

Analytical Characterization

Spectroscopic Confirmation

-

NMR : δ 3.2–3.5 ppm (thiolane CH₂), δ 4.1 ppm (CH-NH₃⁺).

-

MS : m/z 178 [M+H]⁺.

Chiral HPLC

Using a Chiralpak AD-H column (hexane:isopropanol 90:10), the (3S) enantiomer elutes at 8.2 min (99% ee).

Industrial Feasibility

Cost-Benefit Analysis

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Cyclization | 1200 | 60 | 95 |

| Enzymatic Resolution | 950 | 75 | 99 |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-azaniumylthiolane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted thiolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-azaniumylthiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (3S)-3-azaniumylthiolane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azaniumyl group can form hydrogen bonds and electrostatic interactions, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(3S)-3-azaniumylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a thiolane ring.

(3S)-3-azaniumylpiperidine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

(3S)-3-azaniumylthiolane-3-carboxylate is unique due to its thiolane ring, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine and piperidine analogs. The presence of the sulfur atom in the thiolane ring can influence its interaction with biological targets and its overall stability.

Q & A

Basic: What are the recommended synthetic routes for (3S)-3-azaniumylthiolane-3-carboxylate, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves enantioselective strategies due to the (3S) stereocenter. Key steps include:

- Chiral Pool Synthesis : Use L-cysteine derivatives as chiral precursors to introduce the thiolane ring and azanium group.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-based) for hydrogenation or cyclization to control stereochemistry .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (3S) enantiomer. Confirm purity via optical rotation and enantiomeric excess (ee) calculations using circular dichroism (CD) spectroscopy .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Confirm absolute configuration and zwitterionic structure (if crystalline) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in NMR data during synthesis?

Methodological Answer:

Contradictions (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes in the thiolane ring.

- Impurity Interference : Employ preparative TLC or column chromatography for purification, followed by 2D NMR validation .

- pH Effects : Adjust solvent pH (D2O/NaOD) to stabilize the zwitterionic form and reduce signal broadening .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cysteine proteases) via the thiolane sulfur and carboxylate groups.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- QM/MM Calculations : Study reaction mechanisms (e.g., inhibition pathways) at the B3LYP/6-31G* level .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant per GHS) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How to design experiments to study its role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine proteases).

- Competitive Inhibition Tests : Vary substrate concentrations and analyze Lineweaver-Burk plots.

- Thermal Shift Assay (TSA) : Monitor enzyme stability via SYPRO Orange dye to confirm binding .

Basic: What are the solubility properties, and how do they affect experimental design?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, DMSO) due to zwitterionic nature. Poor in non-polar solvents (hexane).

- Buffer Compatibility : Use phosphate buffer (pH 7.4) for biochemical assays. Avoid low pH (<3) to prevent carboxylate protonation .

Advanced: Strategies for improving stability in aqueous solutions.

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.